molecular formula C6H3Cl4N B15496056 5-Chloro-2-(trichloromethyl)pyridine CAS No. 1197-03-1

5-Chloro-2-(trichloromethyl)pyridine

Cat. No.: B15496056
CAS No.: 1197-03-1
M. Wt: 230.9 g/mol
InChI Key: NCMBQFDKWHROST-UHFFFAOYSA-N
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Description

5-Chloro-2-(trichloromethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine substituent at the 5-position and a trichloromethyl (-CCl₃) group at the 2-position. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis. Its synthesis often involves chlorination of pyridine precursors, as described in industrial processes where mixtures of chloro-(trichloromethyl)pyridines are chlorinated to yield polychlorinated derivatives .

Properties

CAS No.

1197-03-1

Molecular Formula

C6H3Cl4N

Molecular Weight

230.9 g/mol

IUPAC Name

5-chloro-2-(trichloromethyl)pyridine

InChI

InChI=1S/C6H3Cl4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H

InChI Key

NCMBQFDKWHROST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Biological Activity

5-Chloro-2-(trichloromethyl)pyridine is a compound of significant interest due to its biological activities, particularly in the fields of agriculture and pharmacology. This article delves into its biological activity, including antimicrobial properties, toxicity studies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C6_6H3_3Cl4_4N. Its structure includes a pyridine ring substituted with a chloro group and a trichloromethyl group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that various pyridine derivatives, including this compound, exhibit antimicrobial activity. A study highlighted that certain pyridine compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 55 μg/mL against E. coli to significant inhibition of S. aureus at higher concentrations .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMIC (μg/mL)
This compoundE. coli55
Pyridine derivative AS. aureus75
Pyridine derivative BC. albicans100

Toxicity Studies

The compound has been evaluated for its toxicological effects in various studies. Notably:

  • Acute Toxicity : In acute toxicity assessments, this compound was found to have an LD50 greater than 5000 mg/kg in rats, indicating low toxicity levels .
  • Chronic Toxicity : Long-term feeding studies in rats revealed significant findings such as bile duct hyperplasia at higher doses (1000 mg/kg diet), but no carcinogenic effects were observed over two years .
  • Reproductive Toxicity : Studies on pregnant rabbits showed no teratogenic effects when administered during organogenesis .

Table 2: Summary of Toxicity Findings

Study TypeDose (mg/kg)Observations
Acute Oral Toxicity>5000Low toxicity
Chronic Feeding Study1000Bile duct hyperplasia
Reproductive StudyVariousNo teratogenic effects observed

Case Studies and Applications

This compound is primarily used as a nitrification inhibitor in fertilizers. This application helps control the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving crop yield .

In addition to agricultural uses, the compound's potential as an antimicrobial agent is being explored further. The structural attributes of pyridines suggest that modifications could enhance their efficacy against resistant microbial strains.

Comparison with Similar Compounds

5-Chloro-2-(trifluoromethyl)pyridine

  • Structure : Replaces -CCl₃ with -CF₃.
  • Molecular Weight : 181.5 g/mol (vs. 231 g/mol for the trichloromethyl analog).
  • Properties : The trifluoromethyl group enhances electron-withdrawing effects, increasing stability and altering reactivity in nucleophilic substitutions.
  • Applications : Widely used in agrochemicals (e.g., insecticides) and pharmaceuticals. Global production capacity reached 1,200 tons/year by 2025, with a market value driven by its efficacy and lower environmental persistence compared to chlorinated analogs .
  • Toxicity : While specific data for the trichloromethyl variant is scarce, the trifluoromethyl derivative is associated with lower bioaccumulation risks but may still pose neurotoxic hazards under prolonged exposure .

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

  • Structure : Additional chloromethyl (-CH₂Cl) group at the 3-position.
  • Molecular Weight : 230 g/mol.
  • Properties : The chloromethyl group introduces sites for further functionalization, making it versatile in synthesizing complex heterocycles.
  • Synthesis : Produced via regioselective chlorination, though yields are moderate (67–81%) due to competing side reactions .

2-Amino-5-chloropyridine

  • Structure : Replaces -CCl₃ with -NH₂.
  • Molecular Weight : 128.56 g/mol.
  • Properties: The amino group enhances solubility in polar solvents (e.g., water) and participation in coupling reactions. Melting point: 133–136°C .
  • Applications : Key precursor in guanidine synthesis and drug development (e.g., zopiclone, a sedative) .

Toxicity and Environmental Impact

  • Amino and Trifluoromethyl Derivatives: Exhibit lower persistence but pose distinct risks. For example, 5-amino-2-(trifluoromethyl)pyridine has been linked to methemoglobinemia and neurotoxicity in acute exposures .

Industrial and Commercial Considerations

  • Production Costs : The trifluoromethyl analog dominates the market due to demand in crop protection, with production costs optimized through advanced fluorination techniques .
  • Niche Applications : Trichloromethyl derivatives are primarily intermediates in synthesizing pentachloropyridine (agrochemical precursor) but face competition from more reactive analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(trichloromethyl)pyridine, and what methodological considerations are critical for reproducibility?

  • A four-step synthesis starting from 3-methylpyridine is widely used:

N-Oxidation : React 3-methylpyridine with H₂O₂ and HCl under reflux to form N-oxide .

Chlorination : Treat the N-oxide with POCl₃ to introduce chlorine at the 2-position.

Side-chain chlorination : Use Cl₂ gas under UV light to replace the methyl group with trichloromethyl .

Purification : Column chromatography or recrystallization ensures purity.

  • Key considerations: Temperature control during chlorination, stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns on the pyridine ring.
  • Mass spectrometry (GC-MS or LC-MS) verifies molecular weight (MW: 215.5 g/mol) and fragmentation patterns.
  • X-ray crystallography may resolve ambiguous cases, especially for crystalline derivatives .

Q. What are the primary research applications of this compound in academia?

  • Intermediate in agrochemicals : Used to synthesize pesticides like 2-chloro-5-(trifluoromethyl)pyridine via fluorination .
  • Pharmaceutical precursor : Modifications at the trichloromethyl group enable access to bioactive molecules (e.g., kinase inhibitors).

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the chlorination of this compound?

  • Problem : Side-chain chlorination often yields ≤50% due to competing decomposition.
  • Solutions :

  • Use flow chemistry to enhance Cl₂ gas diffusion and reduce by-products.
  • Explore photocatalytic chlorination with TiO₂ nanoparticles to improve selectivity .
  • Monitor reaction progress in real-time via in-situ FTIR to adjust Cl₂ flow rates dynamically.

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Issue : Discrepancies in ¹H NMR signals due to rotamers or impurities.
  • Approaches :

  • Perform variable-temperature NMR to distinguish dynamic effects from structural anomalies.
  • Use HPLC-MS coupled with preparative chromatography to isolate and characterize individual isomers.

Q. How does the electronic nature of the trichloromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The strong electron-withdrawing effect of -CCl₃ deactivates the pyridine ring, requiring Pd-catalyzed conditions with bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
  • Experimental Design :

  • Compare reaction rates using substituents (-CF₃, -NO₂) to assess electronic contributions.
  • Employ DFT calculations to map charge distribution and predict regioselectivity.

Q. What methodologies enable the study of environmental degradation pathways for this compound?

  • Degradation Analysis :

  • Simulate hydrolysis under acidic/alkaline conditions (pH 3–11) and analyze products via LC-MS.
  • Use soil microcosm experiments to track microbial degradation metabolites .
    • Ecotoxicity : Evaluate impact on non-target organisms (e.g., Daphnia magna) using OECD test guidelines.

Guidelines for Methodological Rigor

  • Reproducibility : Document exact molar ratios, solvent grades, and equipment specifications (e.g., quartz reactors for UV steps).
  • Safety : Use Schlenk lines for Cl₂ handling and ensure fume hood compliance.
  • Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor).

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